Cas no 2229230-29-7 (N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide)
N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide
- 2229230-29-7
- EN300-1740463
- N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide
-
- Inchi: 1S/C14H18N2O/c1-10(17)16-12-4-2-3-11(9-12)13(5-6-13)14(15)7-8-14/h2-4,9H,5-8,15H2,1H3,(H,16,17)
- InChI Key: MFSKMIRTWHPRNI-UHFFFAOYSA-N
- SMILES: O=C(C)NC1=CC=CC(=C1)C1(CC1)C1(CC1)N
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.1Ų
N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1740463-1g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 1g |
$1458.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-5g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 5g |
$4226.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-10g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 10g |
$6266.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-0.05g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-0.1g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-0.25g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-0.5g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-1.0g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1740463-2.5g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1740463-5.0g |
N-{3-[1-(1-aminocyclopropyl)cyclopropyl]phenyl}acetamide |
2229230-29-7 | 5g |
$4226.0 | 2023-06-03 |
N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide
Professional Introduction to Compound with CAS No. 2229230-29-7 and Product Name: N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide
N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide, a compound with the CAS number 2229230-29-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure of this compound incorporates a complex arrangement of cyclopropyl and phenyl rings, which contribute to its distinct chemical properties and biological activities.
The synthesis of N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The presence of multiple stereocenters in the molecule necessitates precise control over reaction conditions to ensure high yield and enantiopurity. Recent advancements in catalytic methods have enabled more efficient and sustainable synthetic routes, making this compound more accessible for further research and development.
One of the most compelling aspects of N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide is its potential as a pharmacological agent. The combination of cyclopropyl and phenyl moieties in its structure suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for drug candidates. Current research is exploring its efficacy in various therapeutic areas, including oncology and neurology, where novel molecular entities are highly sought after.
In the realm of oncology, N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide has shown promise as a lead compound for developing targeted therapies. Its ability to interact with specific biological targets may provide a foundation for drugs that can selectively inhibit cancer cell proliferation while minimizing side effects. Preliminary studies indicate that this compound can modulate key signaling pathways involved in tumor growth, offering a new avenue for therapeutic intervention.
The neurological applications of N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide are also being actively investigated. The compound's structural features suggest potential interactions with neurotransmitter receptors, which could make it useful in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Researchers are particularly interested in its ability to cross the blood-brain barrier, a critical factor for effective central nervous system drug delivery.
From a chemical biology perspective, N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide serves as an excellent model for studying molecular recognition processes. Its complex architecture allows scientists to probe the interactions between small molecules and biological macromolecules at an atomic level. This understanding is essential for designing drugs that can precisely target disease-causing molecules without affecting healthy cells.
The development of N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide also underscores the importance of computational chemistry in modern drug discovery. Advanced computational methods are being employed to predict the compound's biological activity and optimize its structure for better efficacy. These tools have significantly reduced the time and cost associated with traditional trial-and-error approaches, accelerating the pace of innovation in pharmaceutical research.
Future directions for research on N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide include exploring its potential as a scaffold for derivative compounds. By modifying specific parts of its structure, researchers can fine-tune its properties to enhance its therapeutic profile. This approach leverages the power of structure-based drug design, where the three-dimensional shape of a molecule is used to predict its interactions with biological targets.
The environmental impact of synthesizing and using N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide is another important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally responsible chemical manufacturing, ensuring that pharmaceutical development remains compatible with ecological preservation.
In conclusion, N-{3-1-(1-aminocyclopropyl)cyclopropylphenyl}acetamide (CAS No. 2229230-29-7) represents a fascinating example of how structural complexity can lead to novel pharmacological applications. Its potential in oncology, neurology, and other therapeutic areas makes it a valuable subject for further research. As scientific understanding continues to evolve, this compound will likely play a significant role in shaping the future of medicinal chemistry.
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